N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic indole derivative characterized by two distinct indole moieties:
- First indole: Substituted at the 1-position with a 2-methoxyethyl group and linked via an amide bond to the propanamide backbone.
- Second indole: Substituted at the 5-position with a methyl group and attached to the 3-position of the propanamide chain.
The compound’s molecular formula is C24H26N4O2 (calculated molecular weight: 402.49 g/mol).
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C23H25N3O2/c1-17-6-7-21-18(16-17)8-11-25(21)13-10-23(27)24-20-4-3-5-22-19(20)9-12-26(22)14-15-28-2/h3-9,11-12,16H,10,13-15H2,1-2H3,(H,24,27) |
InChI Key |
DHJNRCFEWLOFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with 5-methyl-1H-indole-1-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of automated synthesis equipment and purification techniques such as column chromatography .
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents or acylating agents under basic conditions
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound Y044-2243: 3-(3-Acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide
- Molecular Formula : C24H25N3O3
- Molecular Weight : 403.48 g/mol
- Key Features : Replaces the 5-methylindol-1-yl group with a 3-acetylindol-1-yl substituent.
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide
- Key Features : Replaces the 5-methylindole with a 4-methoxyphenyl group.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51)
- Key Features : Incorporates a 4-chlorobenzoyl group and methylsulfonamide.
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Critical Analysis of Substituent Effects
- Methoxyethyl Group (Target Compound) : Enhances solubility compared to purely hydrophobic substituents (e.g., ethyl in ).
- 5-Methylindole vs. 3-Acetylindole (Y044-2243) : Methyl provides steric bulk without electronic effects, whereas acetyl may increase metabolic liability due to esterase susceptibility.
- Sulfonamide (Compound 51) : Improves target binding via hydrogen bonding but may reduce oral bioavailability.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique indole structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C22H23N3O2
- Molecular Weight : 391.5 g/mol
- IUPAC Name : this compound
The compound features two indole moieties linked by a propanamide group, with methoxyethyl and methyl substituents that enhance its solubility and reactivity. These structural characteristics contribute to its biological activities, including potential antiviral, anticancer, and antimicrobial properties.
Anticancer Properties
Research indicates that this compound may inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of specific molecular targets associated with cancer pathways. For example, studies have shown that compounds with similar structures can affect pathways related to apoptosis and cell cycle regulation.
Antiviral Activity
The compound has demonstrated potential antiviral activity by interacting with viral replication processes. Its ability to bind to viral enzymes or receptors suggests a mechanism that could inhibit viral proliferation, making it a candidate for further investigation in antiviral drug development.
Antimicrobial Effects
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The dual indole structure may enhance its ability to penetrate bacterial membranes and disrupt vital cellular functions.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and leading to a biological response.
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in critical metabolic pathways, affecting processes such as cell growth and replication.
- DNA/RNA Interaction : There is evidence suggesting that the compound may interact with nucleic acids, influencing gene expression and protein synthesis .
Synthesis Methods
The synthesis of this compound typically involves:
- Coupling Reactions : Using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to form amide bonds between indole derivatives.
- Acylation Reactions : Introducing acyl groups through acyl chlorides or anhydrides.
- Substitution Reactions : Adding the methoxyethyl group via nucleophilic substitution techniques.
Study 1: Anticancer Activity
A study investigated the effects of various indole derivatives on cancer cell lines. This compound showed significant inhibition of cell proliferation in breast cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study 2: Antiviral Potential
In vitro assays demonstrated that the compound effectively reduced viral titers in infected cell cultures, suggesting its potential as an antiviral agent against specific viral strains. The mechanism was linked to the inhibition of viral enzyme activity, which warrants further exploration in vivo .
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C22H23N3O2 | Dual indole structure |
| N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide | C22H24N2O3 | Contains naphthalene moiety |
The unique arrangement of functional groups in this compound enhances its biological activity compared to other indole derivatives, making it a promising candidate for further research in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
